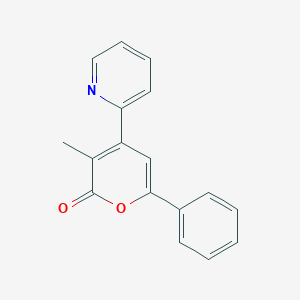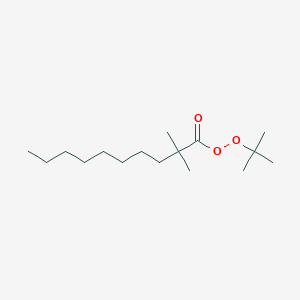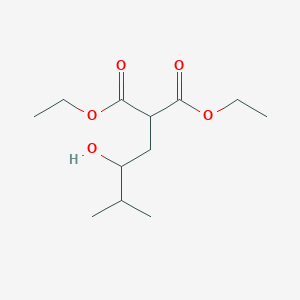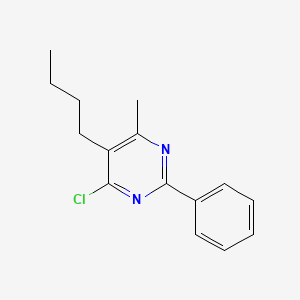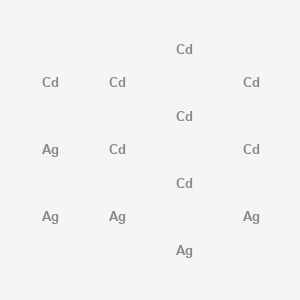
Cadmium;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and silver are both elements found in the periodic table, with cadmium having the atomic number 48 and silver having the atomic number 47. When combined, they form a compound that exhibits unique properties due to the interaction between the two metals. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury, while silver is a lustrous, white metal known for its high electrical and thermal conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cadmium-silver compounds can be achieved through various methods, including chemical reduction and co-precipitation. One common method involves the reduction of cadmium and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include an aqueous solution, controlled temperature, and pH to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of cadmium-silver compounds often involves the electrochemical deposition of cadmium and silver onto a substrate. This process requires an electrolyte solution containing cadmium and silver ions, an electric current, and a suitable substrate. The deposition parameters, such as current density and deposition time, are carefully controlled to achieve the desired composition and properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Cadmium-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium can react with oxygen to form cadmium oxide, while silver can react with halogens to form silver halides .
Common Reagents and Conditions: Common reagents used in the reactions of cadmium-silver compounds include hydrogen sulfide, which reacts with cadmium ions to form cadmium sulfide, and halogens, which react with silver to form silver halides. The reaction conditions, such as temperature and pH, play a crucial role in determining the products formed .
Major Products Formed: The major products formed from the reactions of cadmium-silver compounds include cadmium oxide, cadmium sulfide, silver halides, and various cadmium-silver alloys. These products exhibit unique properties that make them useful in various applications .
Scientific Research Applications
Cadmium-silver compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various chemical reactions. In biology, cadmium-silver nanoparticles are studied for their antimicrobial properties and potential use in medical devices. In medicine, these compounds are explored for their potential in drug delivery systems and imaging agents. In industry, cadmium-silver alloys are used in the production of batteries, solar cells, and other electronic devices .
Mechanism of Action
The mechanism of action of cadmium-silver compounds involves their interaction with cellular components and molecular pathways. Cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and disrupt cellular signaling pathways. Silver, on the other hand, can interact with bacterial cell membranes and proteins, leading to cell death. The combination of cadmium and silver enhances their antimicrobial and catalytic properties, making them effective in various applications .
Comparison with Similar Compounds
Cadmium-silver compounds can be compared with other similar compounds, such as cadmium-zinc and silver-copper compounds. While cadmium-zinc compounds are known for their corrosion resistance and use in coatings, silver-copper compounds are valued for their high electrical conductivity and use in electrical contacts. The unique combination of cadmium and silver provides a balance of properties, including antimicrobial activity, catalytic efficiency, and electrical conductivity, making cadmium-silver compounds distinct from other similar compounds .
List of Similar Compounds:- Cadmium-zinc compounds
- Silver-copper compounds
- Cadmium-mercury compounds
- Silver-gold compounds
Properties
CAS No. |
61104-55-0 |
|---|---|
Molecular Formula |
Ag5Cd8 |
Molecular Weight |
1438.7 g/mol |
IUPAC Name |
cadmium;silver |
InChI |
InChI=1S/5Ag.8Cd |
InChI Key |
WYQYKHUTXLWSFY-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[Ag].[Ag].[Ag].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


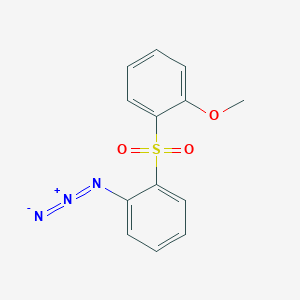
![6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14575280.png)
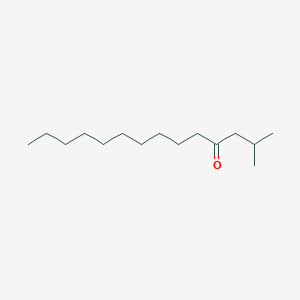
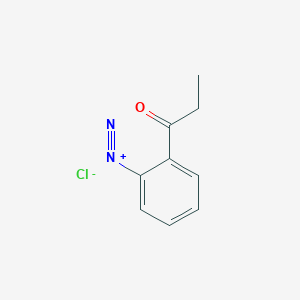
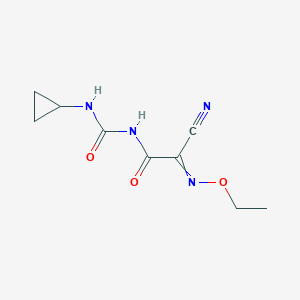
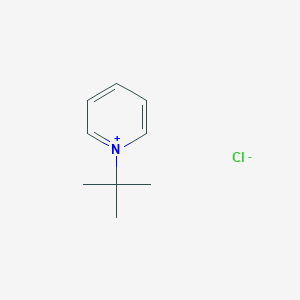

![[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol](/img/structure/B14575310.png)
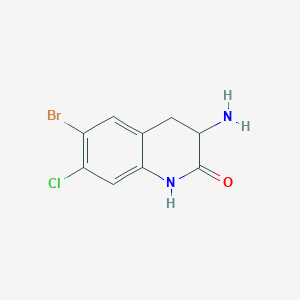
![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)
